molecular formula C16H10O4 B14636504 2,2'-Biphenyldiglyoxylaldehyde CAS No. 56026-26-7

2,2'-Biphenyldiglyoxylaldehyde

Cat. No.: B14636504
CAS No.: 56026-26-7
M. Wt: 266.25 g/mol
InChI Key: SPFQACGIOCIVKU-UHFFFAOYSA-N
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Description

Significance of Biphenyl-Based Dialdehydes as Versatile Building Blocks in Advanced Organic Synthesis

Biphenyl-based dialdehydes, including 2,2'-Biphenyldiglyoxylaldehyde, are recognized as highly versatile building blocks in the field of advanced organic synthesis. ugent.bealfa-chemistry.com The biphenyl (B1667301) moiety provides a structurally well-defined and stable core, which is a common feature in medicinally active compounds, natural products, and materials for organic electronics. smolecule.combiosynce.com The presence of two aldehyde groups offers reactive sites for a multitude of chemical reactions, enabling the construction of larger, more intricate structures.

One of the primary applications of these dialdehydes is in the synthesis of macrocycles and polymers. For instance, biphenyl dialdehydes can undergo condensation reactions with diamines to form large, ring-like structures known as macrocycles. acs.orgfigshare.com A notable example is the [3+3] cyclocondensation reaction between difunctionalized 4,4'-biphenyldialdehydes and enantiomerically pure diamines to create hexa-substituted triangular macrocycles. acs.org These reactions demonstrate the utility of biphenyl dialdehydes in creating complex, three-dimensional structures with inherent luminescence and optical activity. acs.orgfigshare.com

The modular nature of these building blocks allows chemists to systematically alter the final properties of the synthesized molecules by introducing different functional groups onto the biphenyl core. ugent.be This "building block" approach is a cornerstone of modern organic synthesis, facilitating the rapid and reliable construction of novel compounds for various applications, from pharmaceuticals to materials science. alfa-chemistry.com

Table 1: Properties and Identifiers of this compound

Property Value
Chemical Formula C₁₆H₁₀O₄
Molecular Weight 266.25 g/mol
Structure Biphenyl backbone with two glyoxylaldehyde groups at the 2,2' positions. ontosight.ai

| Key Functional Groups | Aldehydes, Aromatic Rings |

Interdisciplinary Research Landscape for Aromatic Dialdehydes in Materials Science and Organic Chemistry

The utility of aromatic dialdehydes, such as this compound, extends across the interdisciplinary boundary of organic chemistry and materials science. The reactive aldehyde groups are key to their role in synthesizing advanced materials and complex organic molecules. smolecule.comresearchgate.net

In materials science , aromatic dialdehydes serve as crucial linker molecules in the creation of Covalent Organic Frameworks (COFs). smolecule.com COFs are porous, crystalline polymers with potential applications in gas storage and separation. The aldehyde functional groups of the biphenyl unit can react with other molecules, like amines, to form the robust, porous networks characteristic of COFs. smolecule.com Furthermore, the inherent properties of the biphenyl core can be harnessed to develop materials with specific functionalities, such as organic light-emitting diodes (OLEDs) and liquid crystals. smolecule.combiosynce.com

In organic chemistry , the aldehyde groups of these compounds readily participate in a wide range of chemical transformations. Key reactions include:

Condensation Reactions: Reaction with amines or hydrazines to form imines or hydrazones, which is fundamental for creating macrocycles and frameworks. smolecule.com

Electrophilic Aromatic Substitution: The electron-rich biphenyl system can undergo reactions like nitration and halogenation, allowing for further functionalization. biosynce.com

Oxidation: The aldehyde groups can be oxidized to form dicarboxylic acids, providing another route to different classes of compounds. smolecule.com

This reactivity makes aromatic dialdehydes valuable intermediates for synthesizing a broad spectrum of organic compounds, including those with potential pharmacological activity. ontosight.aibiosynce.com The ability to construct complex molecules from these building blocks is a central theme in contemporary research, aiming to develop novel materials and therapeutic agents. riken.jpuni-muenster.de

Table 2: Key Reactions of Aromatic Dialdehydes

Reaction Type Reagents Product Type Significance
[3+3] Cyclocondensation Diamines Macrocycles Creates large, structurally defined molecules with specific optical or luminescent properties. acs.org
Condensation Amines, Hydrazines Imines, Hydrazones Forms linkages for Covalent Organic Frameworks (COFs) and other polymers. smolecule.com
Oxidation Oxidizing Agents Dicarboxylic Acids Provides access to different classes of functionalized biphenyls. smolecule.com

| Electrophilic Substitution | Nitrating/Halogenating Agents | Substituted Biphenyls | Allows for fine-tuning of the molecule's electronic and physical properties. biosynce.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56026-26-7

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

2-[2-(2-oxaldehydoylphenyl)phenyl]-2-oxoacetaldehyde

InChI

InChI=1S/C16H10O4/c17-9-15(19)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(20)10-18/h1-10H

InChI Key

SPFQACGIOCIVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C=O)C(=O)C=O

Origin of Product

United States

Synthetic Methodologies for 2,2 Biphenyldiglyoxylaldehyde

Strategies for Aromatic Dialdehyde (B1249045) Construction

The creation of aromatic dialdehydes is a foundational aspect of organic synthesis, with numerous methods developed over the years. These strategies can be broadly categorized into conventional multi-step syntheses and direct oxidative transformations.

Traditional methods for synthesizing aromatic dialdehydes often involve the conversion of pre-existing functional groups on the aromatic nucleus into aldehyde groups. designer-drug.com These approaches are well-documented and offer reliable, albeit sometimes harsh, routes to the desired products. For a precursor such as a substituted biphenyl (B1667301), these methods can be applied to introduce the two necessary aldehyde functions.

Several classical name reactions are instrumental in this context:

Oxidation of Methyl Groups: The Etard reaction, which uses chromyl chloride (CrO₂Cl₂) to oxidize toluene (B28343) and its derivatives, can be adapted for precursors with two methyl groups, such as 2,2'-dimethylbiphenyl, to yield a dialdehyde. organicmystery.com

Side-Chain Halogenation and Hydrolysis: This two-step process involves the radical halogenation of benzylic positions followed by hydrolysis to form the aldehyde. organicmystery.com

Sommelet Reaction: This method converts benzylic halides into aldehydes using hexamine and is particularly useful for synthesizing aromatic dialdehydes from bis(halomethyl) aromatic compounds. researchgate.net

Kröhnke Oxidation: An alternative to the Sommelet reaction, this method involves the reaction of a benzyl (B1604629) halide with pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis to yield the aldehyde. researchgate.net

Formylation Reactions: Direct formylation methods like the Gattermann-Koch reaction (using CO, HCl, and a Lewis acid catalyst) can introduce aldehyde groups directly onto an activated aromatic ring. designer-drug.comorganicmystery.com

Reduction of Carboxylic Acid Derivatives: A common and versatile strategy is the partial reduction of more oxidized functional groups. thieme.com Esters or acid chlorides can be reduced to aldehydes using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding alcohol. organicchemistrytutor.com

Table 1: Overview of Conventional Methods for Aromatic Dialdehyde Synthesis

MethodTypical PrecursorKey ReagentsGeneral Applicability
Etard ReactionDimethyl Aromatic CompoundChromyl chloride (CrO₂Cl₂)Oxidation of benzylic methyl groups. organicmystery.com
Side-Chain Halogenation/HydrolysisDimethyl Aromatic CompoundN-Bromosuccinimide (NBS), then H₂OTwo-step conversion of methyl groups. organicmystery.com
Sommelet ReactionBis(halomethyl) Aromatic CompoundHexamethylenetetramine (hexamine), H₂OConversion of benzylic halides. researchgate.net
Gattermann-Koch ReactionAromatic HydrocarbonCO, HCl, AlCl₃/CuClDirect formylation of the aromatic ring. organicmystery.com
Partial ReductionAromatic Di-ester or Di-acid ChlorideDiisobutylaluminium hydride (DIBAL-H)Reduction of carboxylic acid derivatives. organicchemistrytutor.com

Oxidative methods are central to the synthesis of aldehydes. The key challenge is to achieve partial oxidation, stopping at the aldehyde stage without proceeding to the more thermodynamically stable carboxylic acid. organicchemistrytutor.com This requires the use of mild and selective oxidizing agents.

Common oxidative transformations include:

Oxidation of Primary Alcohols: This is arguably the most common route to aldehydes. A precursor diol, such as 2,2'-bis(hydroxymethyl)biphenyl, can be oxidized to the corresponding dialdehyde. To prevent over-oxidation, specific reagents are employed. organicchemistrytutor.com Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are two of the most reliable reagents for this transformation in a laboratory setting. organicchemistrytutor.comlibretexts.orgorganic-chemistry.org

Oxidative Cleavage of Alkenes: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. thieme.comlibretexts.org A biphenyl precursor bearing two vinyl groups could be cleaved using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to yield the dialdehyde.

Oxidative Cleavage of Diols: The cleavage of vicinal diols (1,2-diols) with reagents like sodium periodate (B1199274) (NaIO₄) is an efficient method for producing two aldehyde molecules. acs.org This strategy could be applied to a biphenyl precursor with appropriate diol functionalities.

Table 2: Comparison of Oxidizing Agents for Converting Primary Alcohols to Aldehydes

Oxidizing AgentAbbreviationKey FeaturesReference
Pyridinium chlorochromatePCCA mild chromium(VI) reagent that reliably stops at the aldehyde stage. organicchemistrytutor.comlibretexts.org
Dess-Martin PeriodinaneDMPA hypervalent iodine reagent known for mild conditions and high yields. organicchemistrytutor.comorganic-chemistry.org
Swern Oxidation-Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures. organicchemistrytutor.com
Copper/TEMPO Catalysis-Uses a catalytic amount of a copper salt and TEMPO with air as the terminal oxidant. organic-chemistry.org

Green Chemistry Principles in 2,2'-Biphenyldiglyoxylaldehyde Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles, which aim to reduce waste, minimize hazards, and improve energy efficiency. nih.gov These principles are highly relevant to the synthesis of complex molecules like this compound, promoting the development of more sustainable and environmentally benign methodologies.

Chemo-enzymatic cascades represent a sophisticated green chemistry approach that combines the versatility of chemical catalysts with the high selectivity of biocatalysts (enzymes). mdpi.com These multi-step reactions are often performed in a single pot under mild, aqueous conditions, which minimizes waste and purification steps. nih.gov

A typical cascade for producing aromatic aldehydes might involve:

A metal-catalyzed chemical transformation to create an intermediate.

One or more subsequent enzymatic steps to convert the intermediate into the final aldehyde product.

For instance, a sequence could start with a Wacker oxidation of a phenylpropene derivative to a ketone, followed by an enzymatic Baeyer-Villiger oxidation, esterase-mediated hydrolysis, and a final oxidation by an alcohol dehydrogenase to yield the aldehyde. nih.gov Another strategy combines a biocompatible Heck coupling reaction in water with an enzymatic cascade using a carboxylate reductase (CAR) and an ene reductase to produce fragrance aldehydes. mdpi.comresearchgate.net The use of whole-cell biocatalysts can be advantageous as they regenerate necessary cofactors like ATP and NADPH internally. mdpi.com

Table 3: Example of a Chemo-enzymatic Cascade for Aldehyde Synthesis

StepReaction TypeCatalyst/EnzymeTransformationReference
1Wacker Oxidation (Chemical)Palladium or Copper CatalystAlkene → Ketone nih.gov
2Baeyer-Villiger Oxidation (Enzymatic)MonooxygenaseKetone → Ester nih.gov
3Hydrolysis (Enzymatic)EsteraseEster → Alcohol nih.gov
4Oxidation (Enzymatic)Alcohol DehydrogenaseAlcohol → Aldehyde nih.gov

Mechanochemistry, which utilizes mechanical force (typically through ball-milling) to induce chemical reactions, is a cornerstone of green synthesis because it often proceeds in the absence of bulk solvents. rsc.orgnih.gov This solvent-free approach reduces volatile organic compound (VOC) emissions, simplifies product workup, and can enhance reaction rates or lead to different product selectivities compared to solution-phase chemistry. researchgate.net

While the direct synthesis of complex dialdehydes via mechanochemistry is an emerging area, many fundamental reactions involving aromatic aldehydes are well-established under ball-milling conditions. These include:

Aldol condensations beilstein-journals.org

Amide bond formation from aromatic aldehydes nih.gov

The Strecker reaction for synthesizing α-aminonitriles nih.gov

These solventless methods demonstrate the potential for constructing molecular complexity while adhering to green chemistry principles. gctlc.org

Developing sustainable oxidation methods is critical for green aldehyde synthesis, as traditional protocols often rely on stoichiometric amounts of hazardous heavy-metal oxidants. Modern approaches focus on using catalytic systems with environmentally benign terminal oxidants.

Key sustainable oxidation strategies include:

Catalytic Aerobic Oxidation: This approach uses catalysts, often based on copper or iron, in combination with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives. organic-chemistry.org The terminal oxidant is molecular oxygen from ambient air, and the primary byproduct is water, making it a highly atom-economical and clean process. researchgate.net These systems are effective for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org

Electrochemical Regeneration of Oxidants: Reagents like periodate are highly effective for producing dialdehydes via oxidative cleavage but are consumed stoichiometrically. A green alternative involves the electrochemical regeneration of the active oxidant. For example, in the synthesis of dialdehyde cellulose, spent periodate (iodate) can be continuously re-oxidized to periodate in an electrochemical cell. researchgate.net This allows the oxidant to be used in catalytic quantities, drastically reducing chemical waste and cost. acs.org

Photocatalysis: The use of visible light to drive chemical reactions is another promising green avenue. Photocatalytic methods have been developed for the aerobic oxidative cleavage of C=C bonds to form aldehydes, using electron-rich aromatic disulfides as the photocatalyst under ambient conditions. researchgate.net

Reactivity and Reaction Mechanisms of 2,2 Biphenyldiglyoxylaldehyde

Mechanistic Pathways in Aldehyde Functional Group Transformations

The reactivity of the aldehyde functional groups in 2,2'-Biphenyldiglyoxylaldehyde is central to its chemical behavior. The transformation of these groups typically proceeds via nucleophilic addition, a fundamental reaction class for carbonyl compounds. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide ion to yield the final product.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, thereby making it more susceptible to attack by weaker nucleophiles. In contrast, under basic conditions, a strong nucleophile directly attacks the carbonyl carbon.

A theoretical study on the Schiff base formation between various anilines and thiophene-2-carbaldehyde, which serves as a model for dialdehydes like this compound, suggests a two-step mechanism. The first step is the formation of a carbinolamine intermediate. The second, and often rate-determining step, is the dehydration of this intermediate to form the imine. eijppr.com This process can be facilitated by an auxiliary water molecule that assists in the proton transfer. eijppr.com

Polycondensation Reactions of Dialdehydes

Dialdehydes such as this compound are crucial monomers in polycondensation reactions, a type of step-growth polymerization. In these reactions, the bifunctional nature of the dialdehyde (B1249045) allows for the formation of long polymer chains through the repeated formation of linkages with other bifunctional monomers, such as diamines.

Schiff Base Chemistry with Diamines in Polymer and Framework Formation

The reaction between a dialdehyde and a diamine proceeds through Schiff base chemistry, resulting in the formation of polyimines. This condensation reaction is a versatile method for synthesizing a variety of polymeric materials, including linear polymers, macrocycles, and extended two- or three-dimensional covalent organic frameworks (COFs).

For instance, the catalyst-free Schiff base reaction between a triazine-based triamine and 4,4'-biphenyldicarboxaldehyde, an isomer of the subject compound, has been successfully employed to synthesize crystalline imine-linked COFs. nih.gov These materials exhibit high surface areas and are of interest for applications such as gas separation. nih.gov The formation of the imine linkage (-C=N-) is confirmed through spectroscopic methods like solid-state NMR and infrared spectroscopy. nih.gov The inherent reversibility of the imine bond formation under certain conditions allows for "error-correction" during the synthesis, which can lead to highly crystalline and ordered framework structures.

The geometry of the dialdehyde and diamine monomers plays a crucial role in determining the final structure of the resulting polymer or framework. The biphenyl (B1667301) unit in this compound imparts a degree of conformational flexibility due to rotation around the biphenyl C-C single bond, which can influence the topology of the resulting polymeric material.

Equilibrium and Kinetic Considerations in Imine Bond Formation

The formation of imine bonds is a reversible process, and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of catalysts. The removal of water, a byproduct of the condensation reaction, is often necessary to drive the equilibrium towards the formation of the imine product.

Kinetic and thermodynamic control can play a significant role in the outcome of Schiff base formation. In some systems, a kinetically favored product may form rapidly, but a more thermodynamically stable product will predominate given sufficient time for the system to reach equilibrium. nih.gov For example, in a study of dynamic imine libraries, it was observed that one imine isomer could be formed faster (the kinetic product), while another was more stable and accumulated over time (the thermodynamic product). nih.gov

Advanced Materials Architectures Derived from 2,2 Biphenyldiglyoxylaldehyde

Covalent Organic Frameworks (COFs) Utilizing 2,2'-Biphenyldiglyoxylaldehyde as a Building Block

Covalent Organic Frameworks are a class of crystalline porous polymers that allow for the precise integration of organic building units into extended, ordered structures. The use of this compound as a linker in COF synthesis is a strategic choice to introduce specific topological features and functionalities.

Design Principles for Biphenyl-Linked COFs

The design of COFs is a matter of molecular-level engineering, where the geometry of the building blocks determines the resulting network topology. For biphenyl-linked COFs, a key design principle involves controlling the rotational freedom of the biphenyl (B1667301) core. The substitution pattern on the biphenyl unit significantly influences the dihedral angle between the two phenyl rings, which in turn affects the planarity of the resulting 2D layers and their stacking behavior.

Unlike the more commonly used linear 4,4'-biphenyl linkers, the 2,2'-substitution pattern of this compound introduces a significant steric twist. This inherent non-planarity can be exploited to create more complex, three-dimensional topologies or to influence the stacking arrangement of 2D sheets, potentially leading to materials with unique pore structures and properties. The choice of the complementary amine monomer (the "node") is also critical; its symmetry must be compatible with the C2 symmetry of the biphenyl linker to promote the formation of a crystalline, porous framework rather than an amorphous polymer.

Synthesis of Two- and Three-Dimensional COFs via Imine Linkages

The synthesis of COFs from this compound typically proceeds through the formation of imine bonds, a reversible reaction that allows for "error-correction" during the crystallization process, which is crucial for forming highly ordered frameworks. ntu.edu.sgnih.gov The condensation reaction between the aldehyde groups of the biphenyl linker and the amine groups of a multidentate amine monomer (e.g., a triamine or tetraamine) under solvothermal conditions leads to the formation of the extended COF structure. nih.govnih.gov

The dimensionality of the resulting COF is dictated by the geometry of the building blocks.

Two-Dimensional (2D) COFs: Combining the C2-symmetric this compound with a linear or trigonal planar amine monomer can result in the formation of 2D sheets. These sheets then stack via non-covalent interactions to form a layered material with 1D channels.

Three-Dimensional (3D) COFs: To create a 3D framework, a non-planar, tetrahedral, or other 3D-symmetric amine node is required. The reaction with this compound would then extend the network in three dimensions, creating a robust framework with an interconnected pore system.

The reaction conditions, such as solvent choice, temperature, and the presence of a catalyst (often an acid like acetic acid), are optimized to balance the reaction reversibility and the rate of polymer formation to achieve high crystallinity and porosity.

Table 1: Representative Synthesis Conditions for Biphenyl-Linked Imine COFs

Currently, specific experimental data for COFs synthesized directly from this compound is not available in the cited literature. The table below is a generalized representation based on similar biphenyl dialdehyde (B1249045) precursors.

COF TypeLinker (Aldehyde)Node (Amine)Solvent SystemCatalystTemperature (°C)Time (days)Resulting Topology
2D4,4'-Biphenyldicarboxaldehyde1,3,5-Tris(4-aminophenyl)triazineDioxane/MesityleneAcetic Acid (6M)1203Hexagonal (hcb)
2D2,2',3,3',5,5',6,6'-Octafluoro-4,4'-biphenyldicarboxaldehyde1,3,5-Tris(4-aminophenyl)triazineDioxane/MesityleneAcetic Acid (6M)1203Hexagonal (hcb)

Structural Control and Topology in COF Synthesis

Achieving a desired topology in COF synthesis is paramount for tailoring its properties. The final topology is a direct consequence of the symmetries of the constituent building blocks. For instance, the combination of a C2-symmetric linker like this compound with a C3-symmetric trigonal amine node would be expected to yield a hexagonal pore structure.

However, subtle factors can influence the final structure. The inherent twist of the 2,2'-biphenyl unit can lead to deviations from ideal planar geometries. This can result in:

Interpenetrated frameworks: Where multiple independent networks grow through one another.

Novel topologies: The non-linear nature of the linker could frustrate the formation of common topologies (like simple hexagonal or square grids) and favor more complex, less-symmetric network structures.

Chiral frameworks: The atropisomerism of the 2,2'-disubstituted biphenyl core could potentially be translated into the extended framework, leading to the synthesis of chiral COFs if enantiomerically pure linkers are used.

Control over the reaction kinetics and thermodynamics is essential to guide the self-assembly process towards the desired crystalline topological structure, avoiding the formation of amorphous, disordered materials.

Polyimine and Polyazomethine Networks from Biphenyl Dialdehydes

Polyimines and polyazomethines are classes of polymers characterized by the presence of a carbon-nitrogen double bond in their backbone. When derived from aromatic precursors like this compound, these polymers often exhibit valuable properties such as high thermal stability and electronic conjugation.

Rational Design of Conjugated Polyazomethines with Biphenyl Cores

The rational design of polyazomethines focuses on tuning their electronic and physical properties by carefully selecting the aromatic dialdehyde and diamine monomers. researchgate.netrsc.org The biphenyl core in this compound serves as a key component of the conjugated system. The degree of conjugation, and thus the electronic properties like the band gap, are influenced by the planarity of the polymer backbone.

The twisted nature of the 2,2'-biphenyl unit would interrupt the π-conjugation along the polymer chain compared to a polymer made from a planar linker like terephthalaldehyde. This can be a deliberate design choice to:

Increase Solubility: The non-planar structure can disrupt packing and improve solubility in common organic solvents, which is a major challenge for many rigid, conjugated polymers.

Tune Optoelectronic Properties: By controlling the dihedral angle, the HOMO-LUMO gap of the polymer can be modulated, affecting its color, fluorescence, and conductivity.

Introduce Chiroptical Properties: If an enantiomerically pure biphenyl dialdehyde is used, the resulting polymer will be chiral, potentially exhibiting circular dichroism and other chiroptical phenomena.

Polymerization Kinetics and Chain Growth Mechanisms in Polyazomethine Formation

The formation of polyazomethines from dialdehydes and diamines occurs via a step-growth polycondensation mechanism. rsc.orgrsc.org The reaction proceeds through the formation of a Schiff base (imine) linkage with the elimination of water. The kinetics of this process can be influenced by several factors. youtube.comslideshare.net

The reaction is typically catalyzed by acids, which protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The rate of polymerization depends on the concentration of the monomers and the catalyst.

The general kinetic model for polycondensation can be described as follows:

Acid-catalyzed: In the presence of an external strong acid catalyst, the reaction rate is significantly increased, and the kinetics typically follow a second-order rate law.

The degree of polymerization is a function of reaction time and the extent of the reaction. For step-growth polymerization, high molecular weight polymers are only achieved at very high monomer conversion rates (>99%). The removal of the water by-product is crucial to drive the equilibrium towards the polymer product, often achieved by azeotropic distillation. The specific reactivity of this compound compared to other dialdehydes would depend on the electronic effects of the glyoxal (B1671930) groups and the steric hindrance around the aldehyde functionalities.

Degradability of Dynamic Polyimine Networks

Dynamic polyimine networks, formed through the condensation reaction between amines and aldehydes like this compound, are characterized by the presence of reversible imine (C=N) bonds. This reversibility is the cornerstone of their degradability. The imine linkage is susceptible to hydrolysis, particularly under acidic conditions, which allows the polymer network to be broken down into its constituent monomers. mdpi.com This process is a form of chemical recycling, offering a significant advantage over traditional thermosets that are often disposed of in landfills or incinerated. mdpi.com

The degradation of these networks can be triggered by various stimuli, making them environmentally responsive materials. The primary trigger for the hydrolysis of the imine bond is a change in pH. nih.gov Benzoic imine bonds, for example, are stable around a neutral pH of 7.4 but begin to hydrolyze at the slightly acidic pH found in some biological environments (around 6.5) and disintegrate rapidly in more acidic conditions (pH 4.5-6.5). nih.gov This pH-responsiveness is highly desirable for applications such as drug delivery, where the payload can be released in specific acidic cellular compartments like endosomes and lysosomes. nih.govrsc.org

In addition to pH, the degradation can be influenced by the presence of water and temperature. The incorporation of other dynamic covalent bonds, such as disulfide bonds, alongside imine linkages can introduce additional degradation pathways, for instance, through reduction-triggered mechanisms. researchgate.net This multi-stimuli responsiveness allows for controlled degradation under specific environmental conditions.

The rate and extent of degradation can be tuned by modifying the chemical structure of the dialdehyde and diamine monomers. For instance, the electronic properties of the aromatic rings adjacent to the imine bond can influence its stability and susceptibility to hydrolysis. This tunability allows for the design of polyimine networks with tailored degradation profiles for specific applications, ranging from transient medical implants to recyclable high-performance plastics. researchgate.netnih.gov

Polyimine SystemDegradation StimulusConditionsOutcomeReference
PEG-based hydrazone hydrogelpHpH < 4Gel dissolution nih.gov
Benzoic imine-containing polymerspHpH 4.5 - 6.5Rapid disintegration nih.gov
Polyimine with disulfide bondsAcid or ReductionRoom temperatureThree distinct degradation pathways researchgate.net
Thermosets with conjugated Schiff baseAcidity and TemperatureNot specifiedControlled degradability researchgate.net

Supramolecular Assemblies Incorporating Biphenyl-Based Dialdehydes

The rigid and sterically defined structure of biphenyl-based dialdehydes, such as this compound, makes them excellent building blocks for the construction of complex supramolecular assemblies. These assemblies are ordered structures formed through the spontaneous organization of molecules, driven by a combination of specific and reversible non-covalent interactions. The resulting architectures can range from discrete nanoscale objects to extended, highly organized networks.

The formation of these supramolecular structures is governed by the principles of molecular recognition, where the shape and chemical functionality of the constituent molecules dictate how they interact and arrange themselves. The biphenyl core provides a robust and predictable scaffold, while the terminal dialdehyde moieties offer sites for specific interactions, leading to the formation of well-defined and often functional supramolecular materials. chinesechemsoc.org

The formation and stability of supramolecular architectures derived from biphenyl-based dialdehydes are governed by a delicate balance of various non-covalent interactions. fortunejournals.com These interactions, though individually weaker than covalent bonds, collectively provide the driving force for the self-assembly process and determine the final structure and properties of the assembly. nih.gov

Key non-covalent interactions include:

Hydrogen Bonding: The oxygen atoms of the aldehyde groups in this compound can act as hydrogen bond acceptors, interacting with suitable donor molecules. Hydrogen bonding plays a dominant role in directing the interconnection of individual molecules and is crucial for the formation of stable, ordered structures. nih.govnih.gov The strength of these bonds can significantly influence molecular packing and alignment. nih.gov

π-π Stacking: The aromatic biphenyl core facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. libretexts.org These interactions are vital in the organization of aromatic molecules and contribute significantly to the stability of the resulting supramolecular structures. chinesechemsoc.orgnih.gov The presence of hydrogen bonding can even enhance the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.orgresearchgate.net

Hydrophobic Interactions: In aqueous environments, the nonpolar biphenyl groups tend to aggregate to minimize contact with water, driving the assembly process. acs.org

The interplay of these forces directs the molecules into specific arrangements, leading to the formation of complex and hierarchical structures. The directionality and specificity of hydrogen bonding and π-π stacking are particularly important for achieving a high degree of order. mdpi.com

Non-Covalent InteractionRole in Supramolecular AssemblySignificance
Hydrogen BondingDirectional control of molecular packing, formation of networks.Primary driving force for specific recognition and ordered assembly. nih.govmdpi.com
π-π StackingStabilization of assemblies through aromatic ring interactions.Crucial for the organization of biphenyl-containing molecules. chinesechemsoc.orgnih.gov
Van der Waals ForcesOverall stabilization and cohesion of the structure.Contributes to the thermodynamic stability of the assembly. nih.gov
Hydrophobic InteractionsDrives aggregation of nonpolar moieties in aqueous media.Important for self-assembly in biological or aqueous systems. acs.org

The aldehyde functional groups of this compound play a pivotal role in directing the self-assembly process. These groups can participate in the formation of both non-covalent interactions and reversible covalent bonds, offering multiple pathways to construct ordered supramolecular structures.

One of the key reactions involving aldehydes is the formation of imine bonds through condensation with primary amines. This reaction is dynamic and reversible, making it a powerful tool in dynamic covalent chemistry to create self-healing materials and covalent organic frameworks (COFs). acs.org The directionality of the imine bond formation, combined with the rigid biphenyl linker, can lead to the programmed assembly of complex, crystalline networks.

Furthermore, the aldehyde groups are effective hydrogen bond acceptors, enabling them to direct the assembly of molecules through predictable hydrogen bonding patterns. This is particularly relevant in the solid state, where these interactions can guide the crystallization process to yield well-defined supramolecular architectures. The ability of molecules to spontaneously organize into well-defined structures is a hallmark of self-assembly. fortunejournals.com In the context of biphenyl-based dialdehydes, this process can lead to the formation of various morphologies, such as nanofibers, nanospheres, or superhelical structures, depending on the interplay of non-covalent forces. chinesechemsoc.org The specific geometry of the 2,2'-biphenyl core, with its potential for rotational freedom, combined with the reactive aldehyde groups, allows for the formation of diverse and dynamic supramolecular systems. chinesechemsoc.org

Biphenyl-based ligands, including those with carboxylate, phosphonate, or other coordinating groups derived from dialdehydes, are extensively used in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.govresearchgate.net These materials are constructed from metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. mdpi.comsysu.edu.cn The biphenyl unit provides a rigid and well-defined spacer, which is crucial for creating porous materials with high surface areas. nih.gov

The reaction of biphenyl-containing linkers with various metal ions (e.g., Co(II), Mn(II), Zn(II), Cd(II), Cu(II), and lanthanides) under hydrothermal or solvothermal conditions leads to a wide variety of structural topologies. nih.govnih.govnih.gov The final structure is influenced by several factors, including the coordination geometry of the metal ion, the nature and position of the coordinating groups on the biphenyl linker, and the presence of auxiliary ligands or crystallization mediators. nih.govacs.org

For example, biphenyl-dicarboxylate linkers have been shown to form structures ranging from discrete molecular dimers to 1D chains, 2D layers, and complex 3D frameworks, some of which exhibit interpenetration. nih.govacs.org The flexibility of the biphenyl C-C single bond allows for some rotation, enabling the linker to adapt to the coordination preferences of different metal ions. nih.govacs.org The resulting coordination polymers have potential applications in catalysis, gas storage and separation, and luminescence. nih.govacs.orgnih.gov

Metal IonBiphenyl-Based LinkerDimensionality of CP/MOFStructural FeaturesReference
Co(II), Mn(II), Zn(II), Cd(II), Cu(II)Biphenyl-dicarboxylate0D, 1D, 2D, 3DDimers, helical chains, layered networks, interpenetrated frameworks nih.govacs.org
Eu(III), Gd(III), Ce(III), Pr(III), Nd(III)Biphenyl-tetraphosphonate2D, 3DLayered structures, 3D frameworks with channels nih.govmdpi.com
Co(II), Zn(II)2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid3D(4,6)-connected network, NbO-type topology researchgate.net
Mn(II)2,2'-bithiophen-5,5'-dicarboxylate (biphenyl analogue)2D, 3DPorous frameworks with applications in gas separation mdpi.comnih.gov

Theoretical and Computational Investigations of 2,2 Biphenyldiglyoxylaldehyde and Derived Structures

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

A primary focus of DFT studies on biphenyl (B1667301) derivatives is the torsional angle between the two phenyl rings. This dihedral angle is a critical determinant of the molecule's conformation and electronic properties, such as the extent of π-conjugation across the rings. For substituted biphenyls, DFT calculations, particularly those incorporating dispersion corrections (e.g., B3LYP-D, B97-D), have proven highly accurate in predicting these torsional barriers. rsc.org In 2,2'-Biphenyldiglyoxylaldehyde, steric hindrance between the glyoxal (B1671930) groups forces the biphenyl unit into a non-planar (atropisomeric) conformation. DFT optimization would reveal the preferred dihedral angle and the energy barrier for rotation around the central C-C bond, which is crucial for understanding the chirality of its derivatives. nih.gov

DFT calculations are also employed to analyze key electronic properties that govern reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The LUMO is expected to be localized on the electrophilic carbon atoms of the aldehyde groups, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial positive charges on the aldehyde carbons and providing a more detailed picture of their electrophilicity.

The table below summarizes typical electronic property data that would be obtained from a DFT analysis of this compound, based on studies of analogous aromatic aldehydes and biphenyl systems. rsc.org

PropertyDescriptionPredicted Value/Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Primarily localized on the biphenyl π-system.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Localized on the π* orbitals of the glyoxal groups, indicating electrophilic sites.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A moderate gap is expected, reflecting a balance of stability and reactivity.
Dipole Moment (μ) Measure of the overall polarity of the molecule.A non-zero dipole moment due to the polar glyoxal groups and non-planar structure.
NBO Atomic Charges Calculated partial charges on individual atoms.Significant positive charge on aldehyde carbons, negative charge on oxygen atoms.
Torsional Barrier Energy required for rotation around the biphenyl C-C bond.A significant barrier confirming the stability of atropisomers. rsc.orgnih.gov

Note: Specific values would be dependent on the chosen functional and basis set (e.g., B3LYP/6-311G(d,p)).

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of flexible molecules like the macrocycles derived from this compound. The conformational landscape of macrocycles is often vast and complex, influenced by transannular interactions, ring strain, and solvent effects. nih.gov

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing a trajectory that reveals how the molecule explores different conformations. For macrocycles formed by the condensation of this compound with diamines, MD simulations can predict the most stable three-dimensional shapes in solution. These simulations are particularly powerful when using explicit solvent models, as they can capture solvent-dependent conformational changes, such as the formation or disruption of intramolecular hydrogen bonds. nih.gov The combination of MD simulations to generate conformational ensembles followed by DFT optimization of the most populated structures provides a robust protocol for accurate structural prediction. nih.gov

Beyond single-molecule conformations, MD is a key tool for predicting and understanding self-assembly processes. rsc.org Macrocycles derived from biphenyl units, with their rigid aromatic cores and specific geometries, can act as building blocks for larger supramolecular structures. MD simulations can model the aggregation of multiple macrocycles, revealing the non-covalent interactions—such as π-π stacking of the biphenyl units, hydrogen bonding, and hydrophobic interactions—that drive the formation of ordered assemblies like nanotubes or columnar stacks. nih.govmdpi.com These simulations provide insight into the thermodynamic and kinetic factors governing self-assembly, which is critical for the design of new nanomaterials. beilstein-journals.org

Simulation AspectObjectiveKey Insights Gained
Conformational Sampling To identify low-energy conformations of a single macrocycle in a solvent.Prediction of 3D structure, flexibility, and solvent-dependent shapes. nih.gov
RMSD Analysis To monitor structural stability and conformational changes over time.Identification of stable states and transitions between them.
Interaction Energy Calculation To quantify the strength of intramolecular and intermolecular forces.Understanding the contributions of hydrogen bonds, van der Waals forces, etc.
Multi-Molecule Simulation To model the aggregation and self-assembly of multiple macrocycles.Prediction of the structure of nanofibers, nanotubes, or other aggregates. rsc.org
Free Energy Landscapes To map the relative stability of different assembled states.Determination of the thermodynamic driving forces for self-assembly.

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a molecular-level lens to view the intricate steps of a chemical reaction. For the synthesis of macrocycles and other polymers from this compound, this typically involves Schiff base formation—the condensation of its aldehyde groups with primary amines. DFT calculations can map the entire potential energy surface of this reaction, identifying the structures and energies of reactants, transition states, and intermediates. peerj.compeerj.com

The mechanism of Schiff base formation is generally understood to proceed in two main stages:

Carbinolamine Formation: A nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, followed by a proton transfer, yields a tetrahedral carbinolamine intermediate. acs.org

Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water), which is then eliminated to form the final imine (C=N) bond. acs.org

When a dialdehyde (B1249045) like this compound reacts with a diamine, a complex dynamic combinatorial library of linear oligomers and various macrocycles ([1+1], [2+2], [3+3], etc.) can form. nih.gov Computational studies can predict the relative thermodynamic stabilities of these different macrocyclic products. For instance, DFT calculations can determine whether a smaller, strained [1+1] macrocycle or a larger, more flexible [2+2] macrocycle is the more stable product, thus predicting the outcome of a thermodynamically controlled reaction. rsc.org

Catalysis in the Context of 2,2 Biphenyldiglyoxylaldehyde Chemistry

Catalytic Strategies for Dialdehyde (B1249045) Synthesis and Functionalization

The synthesis and functionalization of aromatic dialdehydes, including biphenyl (B1667301) systems, heavily rely on catalytic methods to achieve high selectivity and efficiency. Transition-metal catalysis, in particular, has provided powerful tools for the C–H functionalization of aromatic aldehydes, allowing for the introduction of various functional groups at specific positions. researchgate.netnih.gov

One of the primary challenges in functionalizing aromatic aldehydes is controlling the regioselectivity. researchgate.net Directing-group strategies have become a dominant approach to guide metal catalysts to specific C–H bonds. researchgate.netnih.gov For aromatic aldehydes, both pre-installed and transient directing groups have been developed to functionalize the ortho-C–H bonds. nih.gov However, functionalizing the more remote meta-positions has been a significant hurdle. nih.govacs.org

Recent advancements have seen the development of palladium-catalyzed meta-C–H functionalization of masked aromatic aldehydes. nih.govacs.org This is often achieved using a combination of a directing group, a norbornene-derived mediator, and a specific ligand, such as a pyridone ligand. nih.govacs.org This methodology allows for the modification of the aromatic core while the versatile aldehyde groups are temporarily protected, a strategy that could be hypothetically applied to a 2,2'-Biphenyldiglyoxylaldehyde framework to introduce new functionalities.

Key catalytic strategies for the functionalization of aromatic aldehydes are summarized below:

Catalytic StrategyCatalyst System (Example)Target PositionDescription
Ortho-C–H Functionalization Transition metals with directing groupsOrthoA directing group (e.g., aryl-aldimine) chelates to the metal catalyst, positioning it to activate a C-H bond ortho to the aldehyde. researchgate.netnih.gov
Meta-C–H Functionalization Palladium catalyst with a mediator and ligandMetaA specialized directing group and a mediator (e.g., norbornene) are used to achieve functionalization at the remote meta-position, overcoming the typical ortho-directing effect. nih.govacs.orgrsc.org
Hydroacylation Rhodium(I) catalyst with chelating groupFormyl C-HAn alkyne or alkene inserts into the formyl C–H bond of an aldehyde, facilitated by a chelating group on the aromatic ring. nih.gov
Enantioselective α-Alkylation Primary aminothiourea derivativesα-CarbonOrganocatalysts promote the enantioselective alkylation of aldehydes at the carbon adjacent to the formyl group. nih.gov

These catalytic methods expand the chemical space accessible from aromatic dialdehydes, enabling the synthesis of complex molecules and building blocks for advanced materials.

Role of Catalysts in Polycondensation Reactions for Polymer and Framework Formation

This compound is a valuable monomer for the synthesis of porous organic polymers (POPs) and crystalline covalent organic frameworks (COFs) through polycondensation reactions. nih.govdoi.org Catalysts are crucial in these reactions to facilitate the formation of stable linkages, typically imine bonds, between the aldehyde monomers and amine-based linkers.

The most common reaction for forming these frameworks from dialdehydes is the Schiff base reaction, which involves the condensation of an aldehyde with a primary amine to form an imine. This reaction is often catalyzed by acids. For instance, the synthesis of triazine-based POPs via the reaction of melamine (B1676169) with a dialdehyde is carried out in the presence of acetic acid. nih.gov The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The general mechanism for acid-catalyzed imine formation is as follows:

Protonation of the carbonyl group: The acid catalyst activates the aldehyde.

Nucleophilic attack: The amine attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen.

Dehydration: The resulting carbinolamine is protonated, and a water molecule is eliminated, forming the imine.

The choice of catalyst and reaction conditions (e.g., solvothermal, microwave-assisted) is critical for achieving a high degree of polymerization and, in the case of COFs, a crystalline and ordered structure. rsc.org While acidic catalysts are common, the intrinsic basicity of some reactants or the use of basic catalysts can also promote condensation. The reversibility of imine bond formation under catalytic conditions is key to the "error-checking" mechanism that allows for the formation of highly crystalline COF structures. acs.org

Polymer/Framework TypeMonomersLinkageCatalyst (Example)Purpose of Catalyst
Porous Organic Polymers (POPs) Dialdehyde + MelamineAminalAcetic AcidTo promote the polycondensation reaction. nih.gov
Covalent Organic Frameworks (COFs) Dialdehyde + Diamine/TriamineImineAcetic Acid, Sc(OTf)₃To accelerate imine bond formation and facilitate the crystallization of the framework. researchgate.net
Polyamide Frameworks Amine-based building blocksAmideN/A (Built-in)Amide groups within the monomer itself can act as Lewis basic sites, promoting catalytic activity in the final material. sci-hub.se

These catalytic polycondensation reactions allow for the molecular-level design of porous materials with tailored pore sizes, surface areas, and functionalities. nih.govrsc.org

Advanced Catalytic Applications of this compound-Derived Polymer Networks

Polymer networks and COFs synthesized from this compound and similar aromatic dialdehydes are not just products of catalysis; they are increasingly used as sophisticated heterogeneous catalysts themselves. doi.orgrsc.orgacs.org Their high surface area, tunable porosity, and exceptional stability make them ideal platforms for supporting or acting as catalytic sites. acs.orgacs.org

There are several strategies for designing catalytically active POPs and COFs:

Incorporation of Catalytic Building Blocks: Monomers that are already active homogeneous catalysts can be directly incorporated into the polymer framework during synthesis. acs.org

Post-Synthetic Modification: The porous network can be functionalized after synthesis. For example, metal ions or nanoparticles can be coordinated to ligands within the framework, creating active catalytic centers. acs.orgrsc.org

Encapsulation of Metal Nanoclusters: The pores of the polymer can serve as nanoreactors to encapsulate and stabilize metal nanoparticles, preventing their aggregation and enhancing catalytic activity. doi.orgacs.org

Intrinsic Catalytic Sites: The framework itself can contain active sites, such as Lewis basic imine or amide groups, that can catalyze reactions without the need for metals. sci-hub.se

These materials have demonstrated high performance in a wide range of chemical transformations. For example, palladium nanoparticles supported on porous organic polymers have been used as recyclable catalysts for the chemoselective decarbonylation of aldehydes. rsc.org Bimetallic COFs, where two different metals are docked at specific coordination sites, have shown high activity in one-pot cascade reactions. rsc.org Furthermore, COFs are being explored as metal-free photocatalysts for applications like hydrogen evolution from water and CO₂ reduction. doi.orgrsc.org

Catalyst SystemCatalytic ApplicationKey Features
Pd NPs/POL-xantphos Decarbonylation of aldehydesHeterogeneous palladium catalyst on a porous organic ligand support; recyclable and highly chemoselective. rsc.org
Amide-functionalized COFs (TABTA-COFs) Knoevenagel condensationThe framework possesses built-in alkaline amide sites that act as the catalyst; metal-free and recyclable. sci-hub.se
Bimetallic Pd(II)/Cu(II)@TADP–COF Coupling/oxidation cascade reactionTwo different metal ions are precisely located within the COF structure, enabling multi-step reactions in one pot. rsc.org
Fe-COFs Peroxidase-mimicking catalysisIron ions integrated into a COF structure mimic the activity of peroxidase enzymes for sensing and degradation applications. nih.gov
COF-OH-n Photocatalytic Hydrogen EvolutionMetal-free COF with engineered bandgap for efficient solar light-promoted hydrogen production from water. rsc.org

The development of these polymer networks represents a significant step forward in heterogeneous catalysis, offering robust, recyclable, and highly efficient catalysts with precisely designed active sites. acs.org

Advanced Characterization Techniques for 2,2 Biphenyldiglyoxylaldehyde Derived Materials

Spectroscopic Analysis of Polyimines and COFs

Spectroscopic techniques provide invaluable information on the chemical bonding, structural arrangement, and electronic characteristics of materials derived from 2,2'-biphenyldiglyoxylaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the successful synthesis and elucidating the precise molecular structure of polyimines and COFs. Through the analysis of ¹H and ¹³C NMR spectra, the covalent connectivity of the polymer backbone can be definitively established.

Detailed structural assignment is typically achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ¹H NMR provides information on the chemical environment of protons, confirming the formation of the imine bond through the appearance of a characteristic signal for the azomethine proton (HC=N). The disappearance of the aldehyde proton signal from the this compound monomer serves as a primary indicator of a complete reaction. ¹³C NMR is used to identify all unique carbon atoms in the polymer structure, including the biphenyl (B1667301) rings, the aromatic rings of the diamine linker, and, most importantly, the carbon of the newly formed imine bond.

For complex structures or to resolve overlapping signals, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. These methods reveal correlations between neighboring protons (¹H-¹H COSY) and directly bonded proton-carbon pairs (¹H-¹³C HSQC), allowing for an unambiguous assignment of all signals in the spectra and confirming the proposed polymer structure.

Table 1: Expected NMR Chemical Shifts for a Polyimine Derived from this compound and an Aromatic Diamine

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HAromatic Protons (Biphenyl & Diamine)7.0 - 8.5
¹HAzomethine Proton (-CH=N-)8.0 - 9.0
¹³CAromatic Carbons120 - 150
¹³CAzomethine Carbon (-C H=N-)150 - 165

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to verify the formation of imine linkages and to identify the functional groups present in the resulting polyimines and COFs. The analysis relies on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The successful condensation reaction between the aldehyde groups of this compound and the amine groups of a linker is confirmed by monitoring specific changes in the FTIR spectrum. A key indicator is the disappearance of the characteristic C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹). researchgate.net Concurrently, the appearance of a strong absorption band corresponding to the C=N stretching vibration of the newly formed imine bond is observed. digitellinc.comresearchgate.net This peak is a definitive marker for the successful synthesis of the polyimine or COF network. Research on various imine-linked COFs has consistently placed this characteristic C=N stretching vibration in the range of 1590-1629 cm⁻¹. researchgate.netdigitellinc.comnih.gov

Table 2: Key FTIR Vibrational Frequencies for the Synthesis of Imine-Linked Materials

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Status in Product
Aldehyde (C=O)Stretching~1700Disappears
Primary Amine (N-H)Stretching3300-3500Disappears
Imine (C=N)Stretching1590-1629Appears
Aromatic (C=C)Stretching~1450-1600Present

UV-Vis spectroscopy is employed to investigate the electronic properties of polyimines and COFs derived from this compound. The absorption of ultraviolet or visible light by these materials corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For these highly conjugated systems, the most significant electronic transitions are typically π → π* transitions.

The extensive system of alternating double and single bonds along the polymer backbone results in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows the material to absorb light in the UV or visible range. The position of the maximum absorption wavelength (λmax) provides insight into the extent of π-conjugation within the structure. Generally, a longer conjugated system leads to a smaller HOMO-LUMO gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). The UV-Vis spectra of aromatic polyimides and imines typically show strong absorption bands in the range of 300-450 nm, attributed to these π-π* transitions within the conjugated polymer backbone. sciopen.comresearchgate.net

Morphological and Structural Analysis

Microscopic and diffraction techniques are essential for characterizing the higher-order structure, crystallinity, and surface morphology of materials synthesized from this compound.

X-ray Diffraction (XRD) is the primary technique for determining the crystallinity and long-range structural order of COFs. By analyzing the pattern of diffracted X-rays from a sample, information about the crystal lattice, unit cell dimensions, and stacking behavior can be obtained. For microcrystalline powders, which are common for COFs, powder X-ray diffraction (PXRD) is used.

A highly crystalline COF will produce a PXRD pattern with sharp, well-defined diffraction peaks, whereas an amorphous material will show only broad, diffuse features. The positions of the diffraction peaks (in terms of the angle 2θ) are related to the spacing between crystal lattice planes (d-spacing) by Bragg's Law (nλ = 2d sinθ). By indexing these peaks, the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal structure can be determined. nih.govnih.gov For instance, analysis of 3D COFs like COF-300-V through Rietveld refinement of PXRD data has allowed for detailed structural solutions, revealing unit cell parameters such as a = b = 20.353 Å and c = 8.796 Å with a space group of I41a. nih.gov Such analysis confirms the successful formation of the intended ordered network.

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the nanoscale morphology, particle shape, and surface texture of materials derived from this compound. SEM works by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary electrons to generate a high-resolution image.

Thermal Analysis for Network Stability

Thermal analysis techniques are crucial for evaluating the operational limits and long-term stability of polymeric materials. For networks derived from this compound, these methods would provide critical insights into their thermal decomposition behavior and thermomechanical properties, which are essential for applications in demanding environments.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. ufl.edunetzsch.com The resulting data, a TGA curve, plots mass loss against temperature, revealing key parameters about the material's stability and composition. researchgate.net

For a hypothetical network polymer synthesized from this compound, a TGA experiment would be conducted by heating a small sample at a constant rate (e.g., 10 or 20 °C/min) under an inert atmosphere like nitrogen. ufl.edu This prevents oxidative degradation and isolates the inherent thermal stability of the polymer structure.

The key parameters obtained from a TGA curve include:

Onset of Decomposition (Td): The temperature at which significant weight loss begins. A higher Td indicates greater thermal stability.

Temperature of Maximum Decomposition Rate: The temperature at which the rate of weight loss is highest, identified by the peak in the derivative thermogravimetric (DTG) curve.

Char Yield: The percentage of material remaining at the end of the analysis at a high temperature (e.g., 800 °C). A high char yield is often associated with good flame retardancy.

Polymers incorporating rigid aromatic structures, such as the biphenyl unit in this compound, are expected to exhibit high thermal stability. For instance, poly(ester imide)s derived from a related compound, 4,4′-biphenyltetracarboxylic dianhydride, show 5% weight loss temperatures exceeding 500 °C, indicating excellent thermal robustness. researchgate.net It is anticipated that networks based on this compound would display a high onset of decomposition, likely above 400 °C, and a significant char yield due to the aromatic nature of the monomer.

Hypothetical TGA Data for a this compound-Based Network

Parameter Expected Value Significance
Onset of Decomposition (Td) at 5% weight loss > 400 °C High thermal stability, suitable for high-temperature applications.
Temperature of Maximum Decomposition 450 - 550 °C Indicates the temperature range of greatest structural breakdown.
Char Yield at 800 °C (in N2) > 50% Suggests the formation of a stable carbonaceous residue.

Dynamical Mechanical Analysis (DMA) for Mechanical Response

Dynamical Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. pbipolymer.comnih.gov It involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature. researchgate.net

Storage Modulus (E'): Represents the elastic response of the material and is a measure of its stiffness. pbipolymer.com

Loss Modulus (E''): Represents the viscous response and is related to the material's ability to dissipate energy as heat. pbipolymer.com

Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus, which provides information on the damping properties of the material. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg). pbipolymer.com

For a crosslinked network derived from this compound, DMA would reveal its thermomechanical behavior. A typical experiment would involve heating a rectangular sample from ambient temperature to several hundred degrees Celsius at a fixed frequency (e.g., 1 Hz) and heating rate (e.g., 5 °C/min). pbipolymer.com

The resulting DMA curve for such a rigid network would be expected to show a high storage modulus at room temperature. A sharp drop in the storage modulus, accompanied by a peak in the tan δ curve, would signify the glass transition temperature (Tg). m-coat.com The Tg is a critical parameter, as it defines the upper-use temperature for many structural applications. Above Tg, the material transitions from a rigid, glassy state to a softer, rubbery state. The presence of the rigid biphenyl unit and a high crosslink density would likely result in a very high Tg.

Hypothetical DMA Data for a this compound-Based Network

Parameter Expected Finding Significance
Storage Modulus (E') at 25 °C High (in the GPa range) Indicates a stiff and rigid material at ambient temperatures.
Glass Transition Temperature (Tg) (from tan δ peak) > 250 °C High Tg suggests the material retains its mechanical integrity at elevated temperatures.
Tan δ Peak Height Low A low and broad peak would indicate restricted molecular motion and a highly crosslinked, homogenous network.
Rubbery Modulus (E' above Tg) Relatively high A high modulus in the rubbery plateau points to a high crosslink density.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.